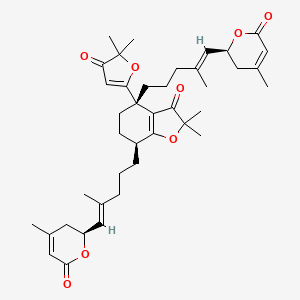![molecular formula C22H28O5 B1150826 7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one CAS No. 320624-68-8](/img/structure/B1150826.png)
7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a chromen-2-one group, which is a heterocyclic compound that is a derivative of chromene with a ketone functional group in the 2-position . It also contains a 1,3-dioxolane ring, which is a type of acetal and is used as a protecting group in organic synthesis .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The 1,3-dioxolane ring is a type of acetal, and the chromen-2-one group is a type of heterocycle .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the 1,3-dioxolane ring can be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the chromen-2-one group might confer aromaticity, which can affect the compound’s reactivity and stability .Scientific Research Applications
Anthelmintic Activity
Marmin acetonide has been identified in the Australian plant Geijera parviflora, which is known for its customary use in Indigenous Australian ceremonies and bush medicine . The compound has shown significant activity against a parasitic nematode (Haemonchus contortus), indicating potential use in anthelmintic applications .
Antimicrobial Assessment
The same study also evaluated the antimicrobial activities of Marmin acetonide . While the specific results were not detailed, this suggests potential applications in combating microbial infections .
Anti-allergic Effects
Marmin acetonide has been studied for its effects on histamine release from rat mast cells . This suggests potential applications in the treatment of allergic reactions .
Anti-cancer Effects
While not directly related to Marmin acetonide, a similar compound, Marmesin, has been studied for its anti-cancer effects . It was found to exert anti-proliferative and pro-apoptotic activity on esophageal cancer cells by inhibiting the PI3K/Akt pathway . Given the structural similarity, it’s possible that Marmin acetonide may have similar anti-cancer properties, but further research would be needed to confirm this.
Phytochemical Profiling
Marmin acetonide has been identified in the phytochemical profiling of the Australian plant Geijera parviflora . This suggests potential applications in the field of plant metabolomics and the study of plant secondary metabolites .
Potential Artefact of Isolation Procedure
Interestingly, Marmin acetonide is considered an artefact of the isolation procedure, caused by exposure to acetone . This suggests potential implications for the methods used in the extraction and isolation of phytochemicals .
Mechanism of Action
properties
IUPAC Name |
7-[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-15(6-10-19-21(2,3)27-22(4,5)26-19)12-13-24-17-9-7-16-8-11-20(23)25-18(16)14-17/h7-9,11-12,14,19H,6,10,13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECCGECAEDOGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(OC(O3)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129317191 | |
Q & A
Q1: What is Marmin acetonide and where has it been found?
A1: Marmin acetonide is a coumarin compound. It was identified for the first time in Fructus Aurantii (bitter orange fruit) during a study focusing on the isolation of compounds that promote gastrointestinal motility in rats. [] This compound has also been found in the Australian plant Geijera parviflora (Wilga), known for its use in Indigenous Australian ceremonies and bush medicine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1150754.png)

![Disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate](/img/structure/B1150760.png)
